![molecular formula C13H18O2 B2998916 1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone CAS No. 2413883-89-1](/img/structure/B2998916.png)
1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone” is a compound that consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a butyl group (a 4-carbon chain) and a hydroxymethyl group (a CH2OH group) attached to it. The “ethanone” part of the name suggests that there is also a ketone functional group (a carbon double-bonded to an oxygen) attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with a butyl group, a hydroxymethyl group, and a ketone group attached to it. The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The phenyl ring might undergo electrophilic aromatic substitution reactions, the ketone group might undergo nucleophilic addition reactions, and the hydroxymethyl group might undergo reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar ketone group and the hydroxymethyl group might make the compound somewhat polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Photoremovable Protecting Group for Carboxylic Acids
"1-[2-(2-hydroxyalkyl)phenyl]ethanone" derivatives, including compounds similar to "1-[3-Butyl-4-(hydroxymethyl)phenyl]ethanone," have been utilized as photoremovable protecting groups for carboxylic acids. This application is crucial in synthetic chemistry, where controlled release of protected compounds is required. The photolysis of these protected acids yields high isolated yields, demonstrating an efficient method for the selective release of carboxylic acids under mild conditions (Walters N. Atemnkeng et al., 2003).
Biocatalytic Applications
Optically active 1-phenyl-1,2-ethanediol, a related compound, has been produced from racemic mixtures by asymmetric conversion using Candida parapsilosis SYB-1. This process highlights the compound's utility as a chiral building block in organic synthesis, where its enantiopurity is of significant value. The optimal conditions for biocatalytic conversion have been established, yielding high optical purity and demonstrating the potential for scalable production (Nie Yao, 2003).
Antimicrobial Activity
The synthesis and antimicrobial activity of "1-chloro-4-(p-tolyloxy)benzene" derivatives, reacting with "1-(4-hydroxyphenyl)-ethanone" in the presence of copper metal as a catalyst, have been studied. These derivatives exhibit antimicrobial properties against various bacteria, showcasing the potential of "this compound" related compounds in developing new antimicrobial agents (Hitesh Dave et al., 2013).
Fluorescent Probe Development
The development of a BODIPY-based fluorescent on-off probe, starting from "1-(2-Hydroxyphenyl)ethanone," for high selectivity and sensitivity to H2S in biological systems, highlights another application area. This compound's ability to undergo a sulfhydryl-specific cleavage reaction for detecting HS− in cells indicates its potential for studying biological phenomena (T. Fang et al., 2019).
Synthetic Chemistry and Drug Development
The compound "1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone" and its derivatives, related to "this compound," have been synthesized and evaluated for antimicrobial properties. This research signifies the role of such compounds in drug development, particularly in synthesizing medicines for diminishing inflammation and other medical applications (V. -, N. -, K. -, 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-butyl-4-(hydroxymethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-12-8-11(10(2)15)6-7-13(12)9-14/h6-8,14H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIZEYLWFQKRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=CC(=C1)C(=O)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

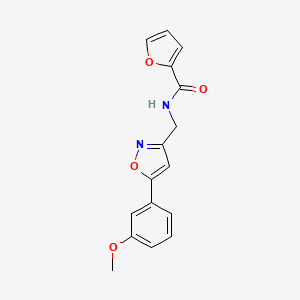
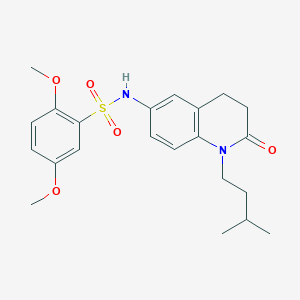

![N-(4-chlorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2998841.png)

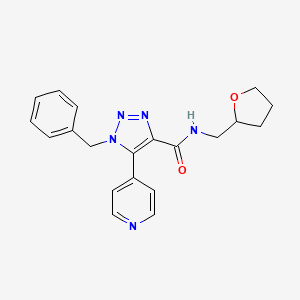
![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2998846.png)
![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2998847.png)
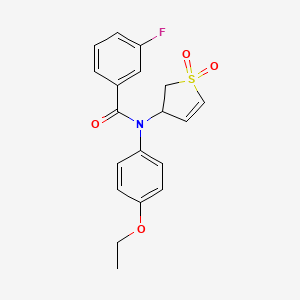
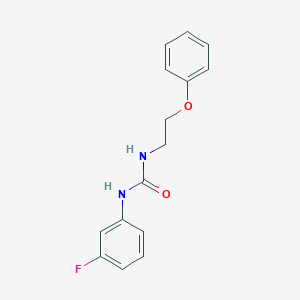
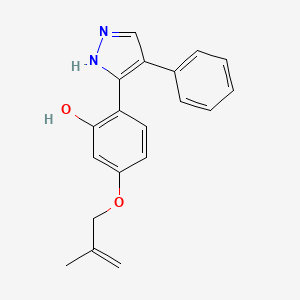
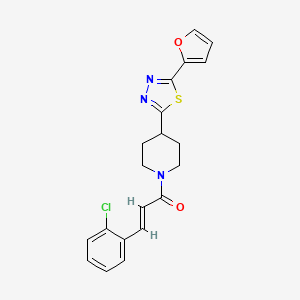
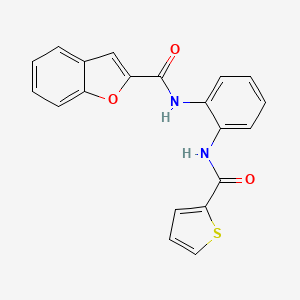
![methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylsulfanyl)butyl]piperidine-4-carboxylate; oxalic acid](/img/structure/B2998854.png)